Welcome to the BenchChem Online Store!
molecular formula C14H15NO3 B1280525 2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL CAS No. 77740-81-9

2-Methyl-1-(naphthalen-2-YL)-2-nitropropan-1-OL

Cat. No. B1280525
M. Wt: 245.27 g/mol
InChI Key: SPOVJZNIJBQEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06916956B2

Procedure details

To tetrabutylammonium fluoride 3 hydrate (2.41 g) was added tetrahydrofuran (20 ml) and the mixture was ice-cooled. To the mixture were added 2-nitropropane (2.7 ml), 2-naphthaldehyde (3.12 g) and triethylamine (2.8 ml) under an argon atmosphere. To the mixture was added a solution of tert-butyldimethylchlorosilane (4.51 g) in tetrahydrofuran (20 ml). The resulting mixture was stirred for 40 min while allowing to warm to room temperature from ice-cooling. After removing insoluble matter by filtration, the filtrate was poured into a solution (500 ml) of diethyl ether-n-hexane=1:3 and the mixture was washed twice with water (40 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was subjected to crystallization from n-hexane to give the title compound (3.78 g).
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
solvent
Reaction Step Two
Quantity
4.51 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[N+:19]([CH:22]([CH3:24])[CH3:23])([O-:21])=[O:20].[CH:25]1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:28]=[CH:27][C:26]=1[CH:35]=[O:36].C([Si](C)(C)Cl)(C)(C)C>O1CCCC1.C(N(CC)CC)C>[CH3:23][C:22]([N+:19]([O-:21])=[O:20])([CH3:24])[CH:35]([C:26]1[CH:27]=[CH:28][C:29]2[C:34](=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:25]=1)[OH:36] |f:0.1|

Inputs

Step One
Name
Quantity
2.41 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
3.12 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C=O
Name
Quantity
2.8 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.51 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After removing insoluble matter
FILTRATION
Type
FILTRATION
Details
by filtration
ADDITION
Type
ADDITION
Details
the filtrate was poured into a solution (500 ml) of diethyl ether-n-hexane=1:3
WASH
Type
WASH
Details
the mixture was washed twice with water (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was subjected to crystallization from n-hexane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC(C(O)C1=CC2=CC=CC=C2C=C1)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.